molecular formula C10H20N2O B1462134 (R)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one CAS No. 1258066-52-2

(R)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one

Cat. No.: B1462134
CAS No.: 1258066-52-2
M. Wt: 184.28 g/mol
InChI Key: SDPYMZWEYMJMGO-SECBINFHSA-N
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Description

®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring and an amino group, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-1-one and pyrrolidine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylpentan-1-one and pyrrolidine under acidic or basic conditions.

    Chiral Resolution: The intermediate is then subjected to chiral resolution using chiral catalysts or reagents to obtain the desired ®-enantiomer.

    Final Product:

Industrial Production Methods

Industrial production of ®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water, 70°C.

    Reduction: Sodium borohydride, lithium aluminum hydride, methanol, room temperature.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and suitable solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxo derivatives of ®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the amino group.

Scientific Research Applications

®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, particularly those involving amino group interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one
  • 2-amino-4-methyl-1-(pyrrolidin-1-yl)butan-1-one
  • 2-amino-4-methyl-1-(pyrrolidin-1-yl)hexan-1-one

Uniqueness

®-2-amino-4-methyl-1-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific chiral configuration and the presence of both the pyrrolidine ring and the amino group. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-amino-4-methyl-1-pyrrolidin-1-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)7-9(11)10(13)12-5-3-4-6-12/h8-9H,3-7,11H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPYMZWEYMJMGO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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